molecular formula C9H6ClF3O B136549 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one CAS No. 150322-79-5

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B136549
CAS No.: 150322-79-5
M. Wt: 222.59 g/mol
InChI Key: HTVFTIRDIQLOTN-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chlorophenyl group may also contribute to binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one
  • 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one
  • 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one

Uniqueness

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct electronic and steric properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVFTIRDIQLOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381810
Record name 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150322-79-5
Record name 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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